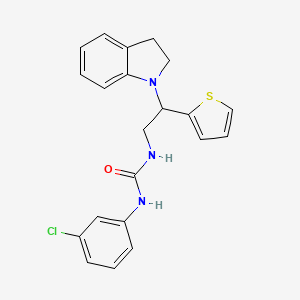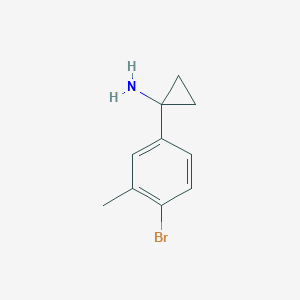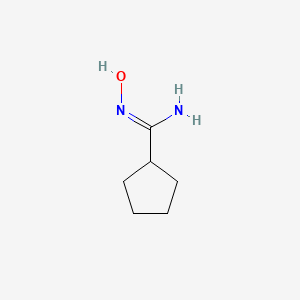![molecular formula C17H18N2O5S2 B2551580 ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-69-1](/img/structure/B2551580.png)
ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The structure of thiophene derivatives can be confirmed by FTIR, MS and 1H-NMR .Chemical Reactions Analysis
The chemical reactions of thiophene derivatives can be complex and varied. For example, the amino-ester can react with ethyl isothiocyanate to give the benzo[4,5]thieno[2,3-d][1,3]thiazin-4-one .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely. For example, some thiophene derivatives are white powders with a melting point around 145-146°C .Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including the compounds , are of great interest to medicinal chemists due to their potential as biologically active compounds . They have been reported to possess a wide range of therapeutic properties .
Anti-inflammatory Drugs
Compounds with a thiophene nucleus have shown anti-inflammatory properties . For example, suprofen, a 2-substituted thiophene compound, is a known nonsteroidal anti-inflammatory drug .
Antimicrobial Agents
Thiophene derivatives exhibit antimicrobial properties . This makes them valuable in the development of new antimicrobial drugs.
Anticancer Agents
Thiophene-based compounds have shown anticancer properties . This opens up possibilities for their use in cancer treatment.
Organic Semiconductors
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . This is crucial in the field of electronics.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are used in the fabrication of OLEDs . This has significant implications for display technology.
Corrosion Inhibitors
In industrial chemistry and material science, thiophene derivatives are utilized as corrosion inhibitors . This helps in the protection and longevity of materials.
Anti-atherosclerotic Agents
Thiophene compounds exhibit anti-atherosclerotic properties . This could be beneficial in the treatment of cardiovascular diseases.
Mechanism of Action
Target of Action
Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a biochemical that belongs to the class of thiourea derivatives . It has been shown to inhibit the growth of viruses and regulate the inflammatory response .
Mode of Action
The compound interacts with its targets by affecting the regulatory pathways that are involved in inflammation . This interaction results in the inhibition of the growth of viruses and the regulation of the inflammatory response .
Biochemical Pathways
The affected pathways by Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate are those involved in inflammation and viral growth . The downstream effects of these interactions include the reduction of inflammation and the inhibition of viral growth .
Result of Action
The molecular and cellular effects of the action of Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate include the reduction of epidermal growth factor levels, which may be beneficial for skin conditions such as psoriasis .
Future Directions
Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S2/c1-2-24-17(21)14-10-6-4-3-5-7-11(10)26-16(14)18-15(20)12-8-9-13(25-12)19(22)23/h8-9H,2-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAYNROMIVJMBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-N-(2,4-difluorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2551499.png)


![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![N-[[4-(3-chlorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2551506.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl}-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2551508.png)


![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)



